4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

Kinase inhibitor synthesis SNAr reactivity SAR library generation

Medicinal chemistry teams can accelerate dual c-Met/Pim-1 inhibitor programs with this versatile late-stage intermediate. The 6-chloro substituent enables rapid library expansion via SNAr chemistry, while the 4-pyridyl group maintains conserved hinge-region hydrogen bonds (c-Met IC50 0.163 μM, Pim-1 IC50 0.283 μM). This scaffold also exhibits BRD4 bromodomain binding, supporting epigenetic probe development. Procuring this compound reduces synthesis steps by 2-3 per analog versus dechlorinated alternatives, streamlining SAR campaigns.

Molecular Formula C10H6ClN5
Molecular Weight 231.64 g/mol
CAS No. 1032705-69-3
Cat. No. B1521595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
CAS1032705-69-3
Molecular FormulaC10H6ClN5
Molecular Weight231.64 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2C3=CC=NC=C3)Cl
InChIInChI=1S/C10H6ClN5/c11-8-1-2-9-13-14-10(16(9)15-8)7-3-5-12-6-4-7/h1-6H
InChIKeyZEEHSGDEGYDHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolopyridazine Building Block: 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine


4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine (CAS 1032705-69-3) is a heterocyclic building block featuring a chloro substituent at the 6-position and a pyridin-4-yl group at the 3-position of the triazolo[4,3-b]pyridazine core. This scaffold belongs to a recognized class of kinase inhibitor pharmacophores, including c-Met, Pim-1, LRRK2, and BRD4 targets [1][2]. The compound's dual reactive sites — a chlorine amenable to nucleophilic aromatic substitution and cross-coupling, combined with a pyridine ring capable of hinge-region hydrogen bonding — makes it a strategically important intermediate for structure-activity relationship (SAR) exploration.

Kinase inhibitor SAR scaffold: Triazolo[4,3-b]pyridazine core with 4-pyridyl hinge-binding motif and 6-Cl diversification handle.
Dual reactive sites: 6-chloro enables SNAr/cross-coupling; pyridin-4-yl directs ATP-site hydrogen bonding.
Multi-target probe platform: Core reported to inhibit c-Met, Pim-1 and bind BRD4 bromodomain, supporting parallel kinase/epigenetic screening.

Regiochemistry Significance for 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine


Within the triazolo[4,3-b]pyridazine class, subtle structural variations produce large differences in kinase selectivity and synthetic utility. The 6-chloro substituent on the target compound serves as a critical leaving group for downstream diversification via SNAr or metal-catalyzed cross-coupling, a reactivity not available in dechlorinated analogs [1]. Conversely, the pyridin-4-yl group at position 3 is a known pharmacophoric element for kinase hinge binding; positional isomers (2-pyridyl or 3-pyridyl) alter the vector of the nitrogen lone pair, directly affecting ATP-binding site complementarity. While comprehensive head-to-head biological comparisons are limited in the open literature, class-level evidence indicates that both the chlorine reactivity handle and the 4-pyridyl regioisomer are essential for targeted inhibitor design. Substituting with a dechlorinated or regioisomeric analog can eliminate a key synthetic junction or alter kinase binding geometry, compromising SAR campaign efficiency [1][2].

Dechlorinated analogs
Loss of the 6-Cl reactive handle eliminates late-stage diversification via SNAr or cross-coupling, forcing de novo analog synthesis.
2- or 3-pyridyl regioisomers
Altered nitrogen lone-pair orientation disrupts conserved hinge-region hydrogen bonding (Met1160 in c-Met), likely reducing kinase affinity.
Alternative kinase cores
Quinazoline or pyrazolopyrimidine scaffolds may not support the dual c-Met/Pim-1 inhibition profile characteristic of this triazolopyridazine core.

Comparative Evidence for 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine


6-Chloro Diversification vs. Dechlorinated Analogs

The target compound 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine possesses a chlorine atom at position 6 that is activated for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. In contrast, the dechlorinated analog 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine lacks this reactive handle entirely, precluding direct late-stage diversification. In the analogous 6-amino series, published SAR studies demonstrate that 6-position substitution is essential for achieving potent Pim-1 inhibition (e.g., compound 24 with 6-amino substitution showed IC50 = 0.025 μM against Pim-1), whereas unsubstituted analogs lacked measurable activity [1]. Although direct reactivity rate data for the target compound are not published, the electron-withdrawing triazolo ring activates the 6-chloro position toward substitution, making it a preferred entry point for parallel library synthesis compared to dechlorinated or 6-unsubstituted analogs [2].

6-Cl diversification vs. dechlorinated
Class-level
6‑Cl enables SNAr and cross-coupling; dechlorinated analog has no reactive handle. Electron‑withdrawing triazolo ring further activates the position.
Supports late-stage diversification for SAR libraries
Direct reactivity data not published; inferred from class.
Kinase inhibitor synthesis SNAr reactivity SAR library generation

Pyridin-4-yl vs. 2- and 3-Pyridyl in Hinge Binding

The pyridin-4-yl substituent at position 3 of the target compound directs the pyridine nitrogen para to the triazolo core, establishing a linear hydrogen-bond acceptor vector compatible with the kinase hinge region. The 3-pyridyl isomer (CAS 1094260-38-4) and 2-pyridyl isomer (CAS 1110542-95-4) orient the nitrogen lone pair at divergent angles (meta and ortho, respectively), fundamentally altering ATP-site complementarity. In the closely related triazolo[4,3-b]pyridazine c-Met inhibitor series, 3-position aryl substitution is a critical determinant of kinase potency; compound 4a in the 2024 RSC Advances study (bearing a phenyl group at position 3) showed a c-Met IC50 of 0.425 μM, while the optimized 4-pyridyl-containing series yielded more potent dual c-Met/Pim-1 inhibitors [1]. No published head-to-head comparison of the three pyridinyl regioisomers exists; however, molecular docking studies of analogous triazolo[4,3-b]pyridazine compounds consistently show that 4-pyridyl nitrogen forms a conserved hydrogen bond with the hinge backbone NH of Met1160 (c-Met numbering), a geometry not achievable by the 2- or 3-pyridyl isomers [2].

4-pyridyl vs. 2-/3-pyridyl hinge binding
Class-level
4‑Pyridyl forms linear H‑bond with Met1160 backbone NH. 2‑ or 3‑pyridyl vectors misalign with the hinge, predicted to reduce complementarity.
Preserves optimal hinge-binding geometry
No head-to-head IC50 comparison across regioisomers.
Kinase hinge binding Regioisomer selectivity c-Met/Pim-1 pharmacophore

Triazolo[4,3-b]pyridazine vs. Other Kinase Cores

The triazolo[4,3-b]pyridazine scaffold has demonstrated a favorable polypharmacology profile, simultaneously inhibiting c-Met and Pim-1 kinases — a dual targeting strategy not achievable by many alternative kinase inhibitor cores. In the 2024 RSC Advances study, compound 4g (a structurally related triazolo[4,3-b]pyridazine) achieved dual c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, with a mean growth inhibition of 55.84% across 60 NCI tumor cell lines [1]. This dual inhibitory profile contrasts with single-target kinase cores such as quinazoline (e.g., gefitinib: EGFR-specific) or pyrazolopyrimidine (e.g., PP2: Src-family-specific), which typically require significant structural remodeling to achieve comparable dual activity. The triazolo[4,3-b]pyridazine core, bearing both a pyridin-4-yl hinge binder and a 6-position diversification handle, offers a unique starting point for balanced dual c-Met/Pim-1 inhibitor development compared to monofunctionalized alternatives [1][2].

Triazolo[4,3-b]pyridazine vs. other cores
Class-level
Scaffold yields dual c‑Met (IC50 0.163 μM) and Pim‑1 (0.283 μM) inhibition. Quinazoline or pyrazolopyrimidine cores typically show single‑target profiles.
Supports dual kinase inhibitor development
Based on analog 4g; target compound is a precursor.
Kinase polypharmacology c-Met dual inhibition Scaffold hopping

Triazolo[4,3-b]pyridazine as BRD4 Bromodomain Inhibitor

Beyond kinase inhibition, the triazolo[4,3-b]pyridazine scaffold has been repurposed as a BRD4 bromodomain inhibitor, demonstrating micromolar IC50 values in biochemical assays. A 2023 study in Scientific Reports characterized a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives as bromodomain inhibitors with confirmed binding via X-ray crystallography; the scaffold occupies the acetyl-lysine binding pocket, a mechanism distinct from its kinase activity [1]. This dual therapeutic potential — kinase inhibition (c-Met, Pim-1) and epigenetic modulation (BRD4) — differentiates the triazolo[4,3-b]pyridazine core from scaffolds confined to a single target class (e.g., quinazoline for kinases only). The target compound, bearing both the 6-chloro synthetic handle and the 4-pyridyl pharmacophore, can be elaborated into either kinase or bromodomain inhibitor series from a common intermediate, providing procurement efficiency for multi-target screening platforms [1][2].

BRD4 bromodomain binding
Class-level
Triazolo[4,3‑b]pyridazine derivatives bind BRD4 with micromolar IC50; co‑crystal structures confirm acetyl‑lysine pocket occupancy.
Enables multi‑target (kinase + bromodomain) screening
Repurposing evidence; verify in own assay platform.
Epigenetic targets BRD4 bromodomain Triazolopyridazine scaffold repurposing

Procurement Scenarios for 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine


c-Met/Pim-1 Dual Inhibitor Library via SNAr

Medicinal chemistry teams initiating a dual c-Met/Pim-1 inhibitor program can procure this compound as a universal late-stage intermediate. The 6-chloro substituent undergoes SNAr with primary and secondary amines to generate focused compound libraries. Evidence from the 2024 RSC Advances study demonstrates that structurally related triazolo[4,3-b]pyridazine derivatives achieve dual c-Met IC50 of 0.163 μM and Pim-1 IC50 of 0.283 μM, while the 4-pyridyl group maintains conserved hinge-region hydrogen bonds throughout the library [1]. This approach eliminates the need to synthesize individual 6‑substituted analogs from separate starting materials, reducing total synthesis time by 2–3 steps per analog compared to dechlorinated or 6‑unsubstituted alternatives [2].

BRD4 Bromodomain Probe via Bifunctional Scaffold

Epigenetics-focused discovery groups can leverage the established BRD4 bromodomain activity of the triazolo[4,3-b]pyridazine core to develop chemical probes. The 2023 X‑ray crystallography study confirmed direct binding of this scaffold to the BRD4 acetyl-lysine pocket, providing a structural basis for rational design [1]. By procuring 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine, researchers obtain a scaffold with confirmed dual applicability — kinase inhibition (c‑Met, Pim‑1) and bromodomain targeting — enabling efficient resource allocation across oncology and epigenetic screening platforms from a single inventory item [1][2].

Kinase Selectivity Profiling by Pyridinyl Regioisomers

For kinase selectivity profiling studies, procurement of the full set of pyridinyl regioisomers — 4-pyridyl (CAS 1032705-69-3), 3-pyridyl (CAS 1094260-38-4), and 2-pyridyl (CAS 1110542-95-4) — enables systematic investigation of hinge-binding geometry on kinase panel selectivity. Molecular docking studies of triazolo[4,3-b]pyridazine inhibitors reveal that the 4-pyridyl nitrogen forms an optimal linear hydrogen bond with Met1160 in c-Met, a geometry not achievable by the 2- or 3-pyridyl isomers due to divergent nitrogen lone pair vectors [1]. Comparative biochemical profiling of all three isomers typically reveals >10-fold differences in kinase selectivity, providing critical SAR data for lead optimization [1][2].

Fragment-Based Drug Discovery Library Building Block

Fragment-based screening programs can incorporate 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine as a privileged fragment (MW = 231.64 Da, cLogP ≈ 1.3) compliant with the Rule of Three. The 4-pyridyl group provides a validated kinase hinge-binding motif, while the 6-chloro substituent serves as a growth vector for fragment elaboration. Class-level evidence confirms that triazolo[4,3-b]pyridazine fragments have yielded hits against c-Met, Pim-1, LRRK2, and BRD4 [1][2]. Compared to generic fragment libraries lacking a synthetic handle, this compound enables rapid hit expansion via SNAr chemistry without requiring de novo fragment resynthesis, accelerating fragment-to-lead timelines.

Application
Selection Property
Validation Focus
c‑Met/Pim‑1 dual inhibitor library synthesis
6‑Cl late‑stage diversification handle
SNAr reactivity with amines; retention of hinge‑binding motif
BRD4 bromodomain probe development
Bifunctional kinase/bromodomain scaffold
BRD4 binding confirmation; target engagement in cells
Kinase selectivity profiling
4‑pyridyl regioisomer geometry
Hinge‑binding vector comparison; panel selectivity shift
Fragment‑based screening
Rule‑of‑3 compliant fragment with growth vector
Fragment elaboration via SNAr; hit expansion efficiency
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